3-(4-Isopropoxyphenyl)propanenitrile
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Overview
Description
3-(4-Isopropoxyphenyl)propanenitrile is an organic compound with the molecular formula C12H15NO It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopropoxyphenyl)propanenitrile typically involves a multi-step process. One common method starts with the Friedel-Crafts alkylation of phenol with isopropyl bromide to form 4-isopropoxyphenol. This intermediate is then subjected to a nucleophilic substitution reaction with acrylonitrile under basic conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and solvents that facilitate the nucleophilic substitution reaction can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Isopropoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of nitriles to amines.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-(4-Isopropoxyphenyl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific physicochemical properties.
Biological Studies: It serves as a probe in studying the interactions of nitrile-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-(4-Isopropoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)propanenitrile: Similar structure but with a hydroxy group instead of an isopropoxy group.
3-(4-Methoxyphenyl)propanenitrile: Contains a methoxy group instead of an isopropoxy group.
Uniqueness: 3-(4-Isopropoxyphenyl)propanenitrile is unique due to the presence of the isopropoxy group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H15NO |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-(4-propan-2-yloxyphenyl)propanenitrile |
InChI |
InChI=1S/C12H15NO/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
KFRGJJLGJVWPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC#N |
Origin of Product |
United States |
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